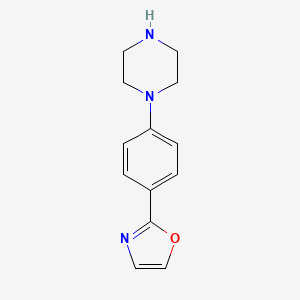
2-phenylmethoxy-5-(piperidine-1-carbonyl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-phenylmethoxy-5-(piperidine-1-carbonyl)benzoic acid is an organic compound with a complex structure that includes a benzoic acid core substituted with a phenylmethyl ether and a piperidinylcarbonyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenylmethoxy-5-(piperidine-1-carbonyl)benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Esterification: The benzoic acid derivative is first esterified with phenylmethanol in the presence of a strong acid catalyst such as sulfuric acid to form the corresponding ester.
Hydrolysis: The ester is then hydrolyzed under basic conditions to yield the phenylmethyl ether of the benzoic acid.
Amidation: The phenylmethyl ether is then reacted with piperidine and a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the piperidinylcarbonyl derivative.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-phenylmethoxy-5-(piperidine-1-carbonyl)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The phenylmethyl ether group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group in the piperidinylcarbonyl moiety can be reduced to form an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of nitro or halogenated derivatives.
科学的研究の応用
2-phenylmethoxy-5-(piperidine-1-carbonyl)benzoic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It can be used in the development of novel materials with specific properties, such as polymers or coatings.
Biological Studies: It can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.
作用機序
The mechanism of action of 2-phenylmethoxy-5-(piperidine-1-carbonyl)benzoic acid involves its interaction with specific molecular targets. The piperidinylcarbonyl group can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The phenylmethyl ether group can enhance the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 2-[(Phenylmethyl)oxy]-5-(1-morpholinylcarbonyl)benzoic acid
- 2-[(Phenylmethyl)oxy]-5-(1-pyrrolidinylcarbonyl)benzoic acid
- 2-[(Phenylmethyl)oxy]-5-(1-azepanylcarbonyl)benzoic acid
Uniqueness
2-phenylmethoxy-5-(piperidine-1-carbonyl)benzoic acid is unique due to the presence of the piperidinylcarbonyl group, which can confer specific biological activity and chemical reactivity. The phenylmethyl ether group also contributes to its distinct properties, making it a valuable compound for various applications.
特性
分子式 |
C20H21NO4 |
|---|---|
分子量 |
339.4 g/mol |
IUPAC名 |
2-phenylmethoxy-5-(piperidine-1-carbonyl)benzoic acid |
InChI |
InChI=1S/C20H21NO4/c22-19(21-11-5-2-6-12-21)16-9-10-18(17(13-16)20(23)24)25-14-15-7-3-1-4-8-15/h1,3-4,7-10,13H,2,5-6,11-12,14H2,(H,23,24) |
InChIキー |
IWLMZXWRPDFASG-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)C(=O)C2=CC(=C(C=C2)OCC3=CC=CC=C3)C(=O)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-Chloro-2-[2-chloro-4-(methanesulfonyl)benzoyl]cyclohex-2-en-1-one](/img/structure/B8595625.png)









